2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034485-43-1
VCID: VC6810723
InChI: InChI=1S/C24H19F3N4O2S/c25-24(26,27)17-8-4-5-9-18(17)29-19(32)13-34-23-30-20-16(14-6-2-1-3-7-14)12-28-21(20)22(33)31(23)15-10-11-15/h1-9,12,15,28H,10-11,13H2,(H,29,32)
SMILES: C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5C(F)(F)F
Molecular Formula: C24H19F3N4O2S
Molecular Weight: 484.5

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 2034485-43-1

Cat. No.: VC6810723

Molecular Formula: C24H19F3N4O2S

Molecular Weight: 484.5

* For research use only. Not for human or veterinary use.

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide - 2034485-43-1

Specification

CAS No. 2034485-43-1
Molecular Formula C24H19F3N4O2S
Molecular Weight 484.5
IUPAC Name 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C24H19F3N4O2S/c25-24(26,27)17-8-4-5-9-18(17)29-19(32)13-34-23-30-20-16(14-6-2-1-3-7-14)12-28-21(20)22(33)31(23)15-10-11-15/h1-9,12,15,28H,10-11,13H2,(H,29,32)
Standard InChI Key RZMBWXDATBVSPK-UHFFFAOYSA-N
SMILES C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5C(F)(F)F

Introduction

Molecular Architecture and Structural Features

Core Heterocyclic Framework

The compound’s structure centers on a pyrrolo[3,2-d]pyrimidine core, a bicyclic system comprising fused pyrrole and pyrimidine rings. This scaffold is substituted at position 3 with a cyclopropyl group, at position 7 with a phenyl ring, and at position 4 with an oxo group, yielding a 4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one moiety. The thioether linkage at position 2 connects the core to an acetamide side chain, which is further substituted with a 2-(trifluoromethyl)phenyl group.

Electronic Effects of Substituents

  • Cyclopropyl Group: Introduces steric hindrance and modulates ring strain, potentially influencing binding interactions with biological targets.

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability via its strong electron-withdrawing effect, a common strategy in drug design to improve pharmacokinetics.

  • Phenyl Ring at Position 7: Contributes to π-π stacking interactions, a critical factor in target binding affinity.

The molecular formula (C24H19F3N4O2S) and weight (484.5 g/mol) reflect these substituents’ cumulative impact on the compound’s physicochemical profile.

Synthetic Methodology

Multi-Step Organic Synthesis

The synthesis of this compound follows established protocols for pyrrolopyrimidine derivatives, involving sequential alkylation, cyclization, and functionalization steps:

  • Core Formation: Cyclocondensation of appropriately substituted precursors to construct the pyrrolopyrimidine ring.

  • Thioether Linkage: Reaction of a 2-mercapto intermediate with chloroacetamide derivatives under basic conditions.

  • Final Functionalization: Introduction of the 2-(trifluoromethyl)phenyl group via amide coupling or nucleophilic substitution.

Critical Reaction Parameters

  • Temperature Control: Maintained between 0–80°C to prevent decomposition of sensitive intermediates.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and yield.

  • Purification: Column chromatography or recrystallization achieves >95% purity, as confirmed by HPLC.

Biological Activities and Mechanistic Hypotheses

Structure-Activity Relationship (SAR) Insights

  • The trifluoromethyl group may enhance blood-brain barrier penetration compared to ethyl-substituted analogs.

  • Thioether linkage improves metabolic stability over oxygen-containing counterparts.

Comparative Analysis with Related Derivatives

ParameterTarget Compound3-Ethylphenyl Analog4-Fluorophenylmethyl Analog
CAS No.2034485-43-12034485-37-31021221-70-4
Molecular FormulaC24H19F3N4O2SC25H24N4O2SC24H21FN4O2S
Molecular Weight (g/mol)484.5444.55448.5
Key Substituent2-(Trifluoromethyl)phenyl3-Ethylphenyl4-Fluorophenylmethyl
LogP (Predicted)3.8 ± 0.23.2 ± 0.32.9 ± 0.4

This table underscores how substituent variations alter physicochemical properties, influencing drug-likeness and target selectivity. The trifluoromethyl group’s electronegativity and steric bulk may confer superior target engagement compared to ethyl or fluorophenyl groups.

Future Research Directions

  • Synthetic Optimization:

    • Develop catalytic asymmetric methods to access enantiomerically pure forms, addressing potential chiral centers in the core.

    • Explore green chemistry approaches (e.g., microwave-assisted synthesis) to reduce reaction times and waste.

  • Biological Profiling:

    • Screen against kinase panels to identify primary targets.

    • Assess in vitro ADMET properties, focusing on CYP450 inhibition and plasma protein binding.

  • Computational Modeling:

    • Perform molecular dynamics simulations to predict binding modes in ATP-binding pockets.

    • Use QSAR models to guide further structural modifications.

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